molecular formula C16H16ClNO5S B2917109 3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid CAS No. 565195-75-7

3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid

Cat. No. B2917109
CAS RN: 565195-75-7
M. Wt: 369.82
InChI Key: LGJFDSGDQCZRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid is a chemical compound with the CAS Number: 565195-75-7 . It is used for pharmaceutical testing .

Scientific Research Applications

Renewable Building Blocks for Polybenzoxazine

A study by Trejo-Machin et al. (2017) highlights the use of phloretic acid, a phenolic compound similar in structure to the compound of interest, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application demonstrates the potential of phenolic compounds in developing bio-based materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Green Protocol for Ether Cleavage

Boovanahalli et al. (2004) utilized the high nucleophilicity of bromide ion in ionic liquid form for the nucleophilic displacement in aryl alkyl ethers, presenting a green chemical method for the regeneration of phenols from ethers. This study exemplifies the importance of innovative approaches in organic synthesis that minimize environmental impact (Boovanahalli et al., 2004).

Photosensitizer for Cancer Treatment

Research by Pişkin et al. (2020) on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups, reveals their high singlet oxygen quantum yield, indicating significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. This underscores the therapeutic applications of benzenesulfonamide derivatives in medical research (Pişkin et al., 2020).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Subudhi and Sahoo (2011) synthesized novel amino acid conjugates showing significant antioxidant, anti-inflammatory, and antiulcer activities, demonstrating the potential of such compounds in pharmaceutical applications beyond their traditional uses (Subudhi & Sahoo, 2011).

Antimicrobial Activity of Hybrid Derivatives

Satpute et al. (2019) focused on the synthesis of novel hybrid derivatives of vanillic acid, which is structurally related to the compound of interest, testing them for potential antibacterial activity. Their work contributes to the ongoing search for new chemotherapeutic agents (Satpute et al., 2019).

Future Directions

The future directions for the use and study of this compound are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development and therapeutics.

properties

IUPAC Name

3-(N-(3-chlorophenyl)sulfonyl-4-methoxyanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-23-14-7-5-13(6-8-14)18(10-9-16(19)20)24(21,22)15-4-2-3-12(17)11-15/h2-8,11H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJFDSGDQCZRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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